3-bromo-4-methylpyrazolo[1,5-a]pyrazine
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Overview
Description
3-bromo-4-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings. It has the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . The presence of a bromine atom and a methyl group on the pyrazolo[1,5-a]pyrazine scaffold makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-bromo-4-methylpyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 4-methylpyrazolo[1,5-a]pyrazine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
3-bromo-4-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-bromo-4-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: It is used in the design of enzyme inhibitors and probes for studying biological pathways.
Mechanism of Action
The mechanism of action of 3-bromo-4-methylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its targets . The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
3-bromo-4-methylpyrazolo[1,5-a]pyrazine can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine: Known for its anticancer potential and enzymatic inhibitory activity.
Imidazopyrazine: Exhibits high potential as a pharmacologically active compound, particularly in anticancer and anti-inflammatory applications.
Pyrazolo[1,5-a]quinoxaline: Used in the development of optoelectronic devices and as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
53902-94-6 |
---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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